Dodecamethylcyclohexasiloxane

描述

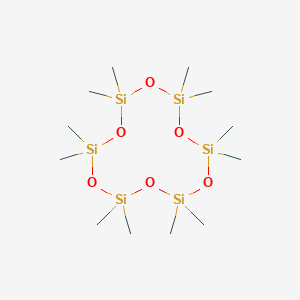

Structure

3D Structure

属性

IUPAC Name |

2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl-1,3,5,7,9,11-hexaoxa-2,4,6,8,10,12-hexasilacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36O6Si6/c1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMSDRXLFWAGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027183 | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexasiloxane, 2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

245 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

91 °C (196 °F) - closed cup | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0051 mg/L at 23 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9672 g/cu cm at 25 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0169 mm Hg at 25 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Clear, siloxane fluid | |

CAS No. |

540-97-6 | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexasiloxane, 2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOMETHICONE 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHK3U310BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-3 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of Dodecamethylcyclohexasiloxane (D6) for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of Dodecamethylcyclohexasiloxane (D6), a cyclic volatile methylsiloxane (cVMS) with increasing industrial and consumer applications. This document synthesizes key data on its physicochemical characteristics, toxicological profile, environmental fate, and relevant experimental protocols to support research and development activities.

Core Physicochemical Properties

This compound, a colorless and odorless liquid, is characterized by its cyclic structure containing six siloxane units.[1][2] Its low molecular weight and high vapor pressure contribute to its volatility.[2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₃₆O₆Si₆ | [4] |

| Molecular Weight | 444.92 g/mol | [5] |

| CAS Number | 540-97-6 | [6] |

| Melting Point | -3 °C | [5][6] |

| Boiling Point | 245 °C at 1013 hPa | [5][6] |

| Vapor Pressure | 4.6 Pa at 25 °C | [6] |

| Water Solubility | 0.00513 mg/L at 23 °C | [5][6] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 8.82 at 23.7 °C | [6] |

| Henry's Law Constant | 25.0 atm·m³/mol at 25 °C | [5] |

Toxicological Profile

The toxicological profile of D6 has been evaluated through various in vivo and in vitro studies. Overall, it exhibits low acute toxicity but has shown effects on the liver in repeated-dose studies.

D6 demonstrates low acute toxicity via oral and dermal routes.

| Study | Species | Route | LD₅₀ | Observations | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | >2000 mg/kg bw | No mortality or clinical signs of toxicity observed. | [1][7] |

| Acute Dermal Toxicity | Rat | Dermal | >2000 mg/kg bw | No mortality or sub-lethal effects were observed. | [7] |

D6 is not classified as a skin or eye irritant, nor as a skin sensitizer.

| Study | Species | Result | Reference(s) |

| Skin Irritation | Rabbit | Not irritating | [7] |

| Eye Irritation | Rabbit | Not irritating | |

| Skin Sensitization | Guinea Pig | Not sensitizing | [6] |

Repeated oral administration of D6 has been shown to primarily affect the liver, particularly in female rats.

A study conducted according to OECD Guideline 422 in rats with oral gavage administration for 29 days resulted in a Lowest Observed Adverse Effect Level (LOAEL) of 100 mg/kg bw/day, based on increased liver weight and periportal lipidosis in females.[6][7] Another 28-day oral gavage study in rats showed no treatment-related effects at doses up to 1500 mg/kg bw/day, resulting in a No Observed Adverse Effect Level (NOAEL) of 1500 mg/kg bw/day.[1][6]

D6 has not shown evidence of genotoxic potential in a battery of in vitro and in vivo assays.

| Assay | System | Result | Reference(s) |

| Bacterial Reverse Mutation Assay | S. typhimurium, E. coli | Negative | [6] |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [6] |

| In Vivo Micronucleus Test | Mouse Bone Marrow | Negative | [6] |

In a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422), D6 did not show evidence of reproductive or developmental toxicity at doses up to 1000 mg/kg bw/day.[6][7] The NOAEL for reproductive/developmental toxicity was determined to be 1000 mg/kg bw/day.[6][7]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration in rats, the majority of D6 is eliminated unchanged in the feces within 48 hours.[1][6] Approximately 12-15% of the administered dose is absorbed.[6] Of the absorbed portion, a significant amount (11-13%) is excreted as volatiles in expired air.[6] A small fraction becomes systemically available and distributes to tissues including the liver, brown fat, and bone marrow.[5][6] In vitro studies using human skin have shown that D6 has a very low potential for dermal absorption, with the majority of the applied dose either remaining on the skin surface or volatilizing.[7]

The biotransformation of D6 is thought to involve cytochrome P450 enzymes, leading to hydroxylated and demethylated metabolites, similar to other cyclic siloxanes. However, the specific metabolites of D6 have not been fully characterized.

Environmental Fate and Ecotoxicity

D6 is persistent in the environment, particularly in air, water, and sediment.[8] Due to its volatility, a major route of environmental release is to the atmosphere.[3][6] It has a low potential for deposition in remote regions.[3] D6 is not readily biodegradable but is expected to ultimately degrade to inorganic silicate, water, and carbon dioxide.[6]

| Endpoint | Species | Result | Reference(s) |

| Bioaccumulation Factor (BCF) | Fathead minnow (Pimephales promelas) | 1160 L/kg | [6] |

| Bioaccumulation Factor (BCF) | Water flea (Daphnia magna) | 2400 L/kg | [6] |

| Chronic Toxicity (NOEC) | Fathead minnow (Pimephales promelas) | >4.4 µg/L (limit of water solubility) | [6] |

| Chronic Toxicity (NOEC) | Water flea (Daphnia magna) | >4.6 µg/L (limit of water solubility) | [6] |

Experimental Protocols

Detailed experimental protocols for toxicological assessment are outlined in OECD guidelines. Below are summaries of key methodologies.

This study provides information on the potential health hazards arising from repeated exposure to a substance, as well as effects on reproductive performance.

Methodology:

-

Test System: Typically, young adult rats (e.g., Sprague-Dawley) are used, with at least 10 males and 10 females per dose group.[9][10]

-

Dose Administration: The test substance is administered orally by gavage daily for a minimum of four weeks for males and throughout the study for females (approximately 63 days).[9][10] At least three dose levels and a control group are used.[9][10]

-

Mating: After the pre-mating dosing period, animals are paired for mating (one male to one female).[9]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.[9]

-

Reproductive/Developmental Parameters: Oestrous cycles are monitored, and mating and fertility indices are calculated. Litters are examined for viability, and pups are weighed and examined for external abnormalities.[9]

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[9]

This method is used to assess the percutaneous absorption of a substance using excised skin in a diffusion cell system.

Methodology:

-

Test System: Excised human or animal skin is mounted in a Franz diffusion cell, separating a donor and a receptor chamber.[11][12]

-

Test Substance Application: A defined amount of the test substance (often radiolabelled) is applied to the outer surface of the skin in the donor chamber.[13]

-

Incubation: The diffusion cell is maintained at a constant temperature (typically 32°C) for a specified period (e.g., 24 hours).[12][13]

-

Sampling: The receptor fluid is sampled at predetermined time points to measure the amount of substance that has permeated through the skin.[12]

-

Mass Balance: At the end of the experiment, the amount of substance remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the receptor fluid is quantified to determine the total absorption.[12]

GC-MS is a common and sensitive method for the quantification of D6 in various matrices.

General Procedure:

-

Sample Preparation: This typically involves solvent extraction to isolate the D6 from the sample matrix (e.g., cosmetic product, biological tissue). An internal standard is often added for accurate quantification.

-

Gas Chromatography: The extracted sample is injected into a gas chromatograph, where D6 is separated from other components based on its volatility and interaction with the GC column.

-

Mass Spectrometry: As D6 elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Potential Signaling Pathways in D6-Induced Hepatotoxicity

While the precise molecular mechanisms of D6-induced liver effects are not fully elucidated, the observed periportal lipidosis suggests a disruption of hepatic lipid metabolism. General pathways involved in chemically induced hepatic steatosis often involve the dysregulation of nuclear receptors that control lipid homeostasis, such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα). A potential, generalized pathway is depicted below. It is important to note that the direct interaction of D6 with these specific molecular targets has not been definitively established.

This guide provides a foundational understanding of this compound for research purposes. As a compound with widespread use, further investigation into its long-term health effects and specific molecular mechanisms of action is warranted.

References

- 1. Risk assessment of cyclohexasiloxane D6 in cosmetic products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. canada.ca [canada.ca]

- 4. CAS 540-97-6: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C12H36O6Si6 | CID 10911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Siloxane D6 (cyclohexasiloxane, dodecamethyl-) - information sheet - Canada.ca [canada.ca]

- 9. oecd.org [oecd.org]

- 10. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction ... - OECD - Google Books [books.google.com.sg]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]

- 13. oecd.org [oecd.org]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Dodecamethylcyclohexasiloxane (D6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Dodecamethylcyclohexasiloxane (D6), a cyclic volatile methyl siloxane (cVMS), sees widespread use in personal care products and as an industrial intermediate.[1][2] Its physicochemical properties—notably high volatility, low water solubility, and a high octanol-water partition coefficient—govern its distribution and fate in the environment.[2][3] The primary route of environmental entry is through volatilization into the atmosphere.[4] While D6 is resistant to rapid biodegradation and hydrolysis under neutral pH conditions, it undergoes significant abiotic degradation in both the atmosphere and soil.[4][5][6] In the atmosphere, it is oxidized by hydroxyl radicals.[4] In soil, clay minerals catalyze its hydrolysis to smaller, linear silanols, which ultimately mineralize to inorganic silicate (B1173343), carbon dioxide, and water.[4][6] This guide provides a comprehensive overview of the environmental fate of D6, detailing its degradation pathways, summarizing key quantitative data, and outlining the experimental protocols used for its assessment.

Physicochemical Properties of D6

The environmental behavior of D6 is largely dictated by its physical and chemical properties. It is a large, non-polar molecule with very low water solubility and high volatility. These characteristics favor its partitioning from water into air and organic phases like soil organic matter and sediment.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₃₆O₆Si₆ | [3] |

| Molecular Weight | 444.92 g/mol | - |

| Physical State | Oily liquid | [5] |

| Melting Point | -3 °C | [3][5] |

| Boiling Point | 245 °C | [3][5] |

| Vapor Pressure | 0.0169 mm Hg (2.2 Pa) at 25 °C | [3][5] |

| Water Solubility | 0.0051 mg/L at 23 °C | [3] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 8.87 | [3] |

| Henry's Law Constant | 25.0 atm·m³/mol at 25 °C | [3] |

Environmental Fate and Distribution

The predominant use of D6 in consumer and personal care products results in its widespread release, with an estimated 90% or more entering the atmosphere through volatilization.[3][6] The remainder is typically discharged to wastewater.[3] During wastewater treatment, its high volatility leads to atmospheric release, while its hydrophobicity causes it to partition to sludge.[4][7]

Once in the environment, its high Henry's Law constant indicates rapid volatilization from water surfaces.[4] Its high Log K_ow_ suggests strong adsorption to soil and sediment, limiting its mobility in the aqueous phase.[6][8]

D6 has the potential to bioaccumulate, with experimentally determined bioconcentration factor (BCF) values of 1160 L/kg in freshwater fish and 2400 L/kg in the aquatic invertebrate Daphnia magna.[4] However, the overall assessment by some agencies concludes that it does not meet the criteria for a bioaccumulative (B) or very bioaccumulative (vB) substance.[1][5]

Studies suggest a lack of biomagnification in aquatic food webs.[9] Biotransformation of D6 can occur in organisms. In rats, metabolic pathways for similar cyclic siloxanes (D4 and D5) involve demethylation, ring cleavage, oxidation, and hydrolysis, and it is expected that D6 can be biotransformed in a similar manner in fish.[9][10]

Degradation Pathways

While D6 is not considered readily biodegradable, it is subject to several abiotic degradation processes that are the primary determinants of its environmental persistence.[4]

In the atmosphere, D6 exists almost exclusively in the vapor phase.[3] The primary degradation mechanism is indirect photo-oxidation through reaction with photochemically-produced hydroxyl (•OH) radicals.[4] This process is relatively rapid, with an estimated atmospheric half-life of approximately 6 to 9 days.[3][4] D6 does not absorb UV light and is therefore not susceptible to direct photolysis.[3]

Hydrolysis of D6 in water is a slow process under environmentally relevant neutral pH and ambient temperatures, with an estimated half-life of over a year.[4] The reaction involves the cleavage of the siloxane (Si-O-Si) bonds. The rate is highly dependent on pH, proceeding much faster under acidic (pH 4) or alkaline (pH 9) conditions.[3] Temperature also influences the rate, with faster hydrolysis at higher temperatures.[11] The ultimate hydrolysis products are smaller, water-soluble silanols.[12]

Soil: The most significant degradation pathway for D6 in the terrestrial environment is abiotic degradation catalyzed by clay minerals in soil.[3][6] This process is effective even in dry soils and leads to the ring-opening of the D6 molecule to form low molecular weight linear silanols. These intermediates further degrade to dimethylsilanediol, which can ultimately mineralize to inorganic silicate (sand), carbon dioxide, and water.[4] The degradation rate is dependent on soil type and moisture content, with half-lives ranging from a few hours to several months.[3][4]

Sediment: In contrast to soil, D6 is expected to be persistent in sediment.[6] The conditions in sediment (e.g., lower oxygen, different microbial communities, less clay interaction) are less conducive to its degradation. Estimated half-lives in sediment are long, potentially exceeding a year under typical environmental conditions.[6]

D6 is not readily biodegradable.[4][5] A standard OECD TG 310 study for ready biodegradability resulted in only 4.47% degradation after 28 days, confirming its resistance to microbial breakdown under aerobic conditions.[4]

Summary of Quantitative Environmental Fate Data

The following table summarizes the key quantitative metrics for the environmental fate and degradation of D6.

| Parameter | Compartment | Value | Conditions | Reference(s) |

| Atmospheric Half-Life | Air | 5.96 - 9 days | Reaction with •OH radicals | [3][4] |

| Hydrolysis Half-Life | Water | > 1 year (or 401 days) | pH 7, 25°C | [4] |

| 42 hours | pH 4, 25°C | [3] | ||

| 125 hours | pH 9, 25°C | [3] | ||

| Soil Half-Life | Soil | Hours to several months | Dependent on soil type and moisture | [4] |

| 1.8 - 3.0 days | Tropical soil (abiotic) | [3] | ||

| 158 - 202 days | Temperate soil (abiotic) | [3] | ||

| Sediment Half-Life | Sediment | > 49 - 588 days | [6] | |

| Biodegradation | Water | 4.47% after 28 days | OECD TG 310 | [4] |

| Bioconcentration Factor (BCF) | Biota | 1160 L/kg | Pimephales promelas (fish) | [4] |

| 2400 L/kg | Daphnia magna | [4] |

Experimental Protocols and Analytical Methodologies

The assessment of D6's environmental fate relies on standardized testing guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).[13]

-

OECD TG 111 (Hydrolysis as a Function of pH): This guideline is used to determine the rate of abiotic hydrolysis of chemicals in sterile aqueous buffer solutions at various pH values (typically 4, 7, and 9). The test substance is added to each solution, incubated at a constant temperature, and its concentration is measured over time to calculate hydrolysis rates and half-lives.[14][15]

-

OECD TG 307 (Aerobic and Anaerobic Transformation in Soil): This test evaluates the rate and pathway of degradation in soil under both aerobic and anaerobic conditions. Radiolabeled test substance is often used to trace its transformation into various degradation products, including CO₂.[14][16]

-

OECD TG 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems): This guideline simulates the fate of a chemical in a water-sediment system, which is crucial for assessing the persistence of substances like D6 that partition to sediment.[14][16]

-

OECD TG 310 (Ready Biodegradability - CO₂ in sealed vessels): This screening test assesses the potential for rapid and ultimate biodegradation of a chemical by microorganisms. Low results, as seen with D6, indicate persistence against microbial degradation.[4]

-

OECD TG 305 (Bioaccumulation in Fish): This guideline measures the potential for a chemical to accumulate in fish from water (bioconcentration) or from diet (biomagnification).[9][17]

Due to its presence at trace levels in complex environmental matrices, sensitive and specific analytical methods are required for the quantification of D6.

-

Instrumentation: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for analyzing D6.[18][19] It provides excellent separation and definitive identification.

-

Sample Preparation:

-

Water: Solid-phase microextraction (SPME) is a preferred method for extracting and concentrating D6 from water samples prior to GC-MS analysis.[18]

-

Air/Biogas: Collection of whole air samples in evacuated stainless steel canisters (e.g., Summa canisters) is a standard method for subsequent analysis of volatile compounds like D6.[19][20]

-

Solids (Soil, Sediment, Sludge): Solvent extraction is typically required to isolate D6 from solid matrices before cleanup and analysis.

-

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. silicones.eu [silicones.eu]

- 3. This compound | C12H36O6Si6 | CID 10911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. canada.ca [canada.ca]

- 7. www2.mst.dk [www2.mst.dk]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. silicones.eu [silicones.eu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nlc-bnc.ca [nlc-bnc.ca]

- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 14. OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines | Blue Frog Scientific [bluefrogscientific.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. eurofinsus.com [eurofinsus.com]

Toxicological Profile of Dodecamethylcyclohexasiloxane (D6) in Laboratory Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Dodecamethylcyclohexasiloxane (D6), a cyclic volatile methyl siloxane used in a variety of industrial and consumer products. The information presented is based on available data from studies conducted in laboratory models and is intended to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound (D6) exhibits a low order of acute toxicity via oral and dermal routes of administration.[1][2][3] Repeated dose studies in rats have identified the liver and thyroid as target organs, with observed effects including increased liver weight and periportal lipidosis.[1][2][4] D6 is not considered to be genotoxic based on a battery of in vitro and in vivo assays.[1][2] Reproductive and developmental toxicity studies in rats have not shown significant adverse effects on fertility or development at doses up to 1000 mg/kg bw/day.[1][2] Carcinogenicity data for D6 are not available.[1][2] Toxicokinetic studies indicate low dermal absorption and limited oral absorption, with the majority of an orally administered dose being excreted unchanged in the feces.[1][2][5]

Toxicokinetics and Metabolism

Following oral administration in Fischer 344 rats, D6 is poorly absorbed.[1] Approximately 11.88% of an administered dose was absorbed in males and 11.83% in females.[1] The majority of the ingested D6 is excreted unchanged in the feces within 48 hours.[1][2] A small fraction of the absorbed dose is distributed to tissues including the liver, fat, and bone marrow, and is primarily excreted via expired air.[1][2][6] In vitro studies using human skin have demonstrated negligible percutaneous absorption of D6.[1]

Acute Toxicity

D6 demonstrates a low level of acute toxicity in laboratory animals. The available data are summarized in the table below.

| Route of Administration | Species | Sex | Endpoint | Value | Observations | Reference |

| Oral | Rat (Wistar) | Male & Female | LD50 | > 2000 mg/kg bw | No mortality or sub-lethal effects observed. | [1][3] |

| Dermal | Rat (Wistar) | Male & Female | LD50 | > 2000 mg/kg bw | No mortality or sub-lethal effects observed. | [1][3] |

| Skin Irritation | Rabbit | - | Irritation | Not an irritant | No skin irritation observed after 4 hours. | [3] |

| Eye Irritation | Rabbit | - | Irritation | Not an irritant | - | [2] |

| Skin Sensitization | Guinea Pig | - | Sensitization | Not a sensitizer | - | [2] |

Repeated Dose Toxicity

The liver and thyroid have been identified as the primary target organs for D6 in repeated dose toxicity studies.

Subchronic Oral Toxicity

| Study Design | Species | Sex | Dose Levels (mg/kg bw/day) | Duration | Key Findings | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference |

| Combined Repeated Dose and Reproductive/Developmental Toxicity (OECD 422) | Rat (Crl:CD) | Male & Female | 0, 100, 330, 1000 | 28 days | Increased relative liver and kidney weights in both sexes; increased adrenal weight in females; dose-related increase in female liver weights; periportal lipidosis in the liver of females at all doses; prolonged prothrombin time in males at 330 and 1000 mg/kg bw/day. | - | 100 (based on increased liver weight and periportal lipidosis in females) | [1][2] |

| Repeated Dose Oral Gavage | Rat | Male & Female | 1500 | 28 days | No treatment-related effects observed. | 1500 | - | [2][5] |

Subchronic Inhalation Toxicity

| Study Design | Species | Sex | Concentrations (ppm) | Duration | Key Findings | NOAEC (ppm) | LOAEC (ppm) | Reference |

| Subchronic Inhalation Toxicity (OECD 413) | Rat (Sprague Dawley) | Male & Female | 0, 1, 10, 30 | 90 days (6 hours/day, 7 days/week) | Local effects in nasal tissues. | 1 | - | [1] |

Genotoxicity

D6 has been evaluated for its genotoxic potential in a series of in vitro and in vivo assays and has not shown evidence of mutagenic or clastogenic activity.[1][2]

| Assay Type | Test System | Concentration/Dose | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli | - | With and without | Negative | [2] |

| In Vitro Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | - | - | Negative | [2] |

| In Vivo Micronucleus Assay (OECD 474) | ICR Mice (bone marrow) | 500, 1000, 2000 mg/kg bw (single i.p. injection) | In vivo | Negative | [1][2] |

Carcinogenicity

There are no available data on the carcinogenicity of D6 in animals.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling and the lack of genotoxicity suggest that D6 is not expected to be carcinogenic.[1]

Reproductive and Developmental Toxicity

Available studies indicate that D6 does not cause reproductive or developmental toxicity at the tested doses.

| Study Design | Species | Dose Levels (mg/kg bw/day) | Exposure Period | Key Findings | NOAEL (Reproductive/Developmental Toxicity) (mg/kg bw/day) | NOAEL (Maternal Toxicity) (mg/kg bw/day) | LOAEL (Maternal Toxicity) (mg/kg bw/day) | Reference |

| Combined Repeated Dose and Reproductive/Developmental Toxicity (OECD 422) | Rat | 0, 100, 330, 1000 | Males: 14 days prior to and during mating. Females: 14 days prior to mating, during mating, gestation, and postpartum (total 45 days). | No adverse effects on reproductive or developmental parameters. | 1000 | - | 100 (based on liver effects) | [1][2] |

| Developmental Toxicity (OECD 414) | Rat (pregnant females) | 0, 100, 330, 1000 | Gestation days 6-20 | No effects on maternal toxicity or developmental parameters up to the highest dose. Increased incidence of skeletal malformations (sternebrae) at 1000 mg/kg bw/day. | - | 1000 | - | [1] |

Experimental Protocols

The toxicological evaluation of D6 has been conducted following standardized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (based on OECD TG 422)

-

Test System: Crl:CD rats, 10 animals per sex per dose group.

-

Administration: Oral gavage.

-

Vehicle: Corn oil.

-

Dose Levels: 0, 100, 330, and 1000 mg/kg bw/day.

-

Exposure Duration: Males were dosed for 28 days, including a 14-day pre-mating period and during mating. Females were dosed for 14 days prior to mating, during mating, gestation, and up to day 4 of lactation (a total of approximately 45 days).

-

Mating: 1:1 mating ratio.

-

Endpoints Evaluated:

-

Parental Animals: Mortality, clinical signs, body weight, food consumption, hematology, clinical chemistry, gross pathology, and organ weights.

-

Reproductive Performance: Mating and fertility indices.

-

Offspring: Viability, clinical signs, and body weight.

-

Developmental Toxicity Study (based on OECD TG 414)

-

Test System: Pregnant female rats, 22 animals per dose group.

-

Administration: Oral gavage.

-

Dose Levels: 0, 100, 330, and 1000 mg/kg bw/day.

-

Exposure Duration: Gestation days 6 through 20.

-

Endpoints Evaluated:

-

Maternal: Mortality, clinical signs, body weight, food consumption, and macroscopic examination at termination.

-

Developmental: Number of corpora lutea, implantation sites, resorptions, and viable fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations.

-

-

Reference: [1]

In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD TG 474)

-

Test System: ICR mice.

-

Administration: Intraperitoneal (i.p.) injection (single dose).

-

Dose Levels: 500, 1000, and 2000 mg/kg bw.

-

Sample Collection: Bone marrow was collected at specified time points after treatment.

-

Analysis: Polychromatic erythrocytes were scored for the presence of micronuclei.

-

Endpoint: Frequency of micronucleated polychromatic erythrocytes.

-

Reference: [1]

Potential Signaling Pathways and Mechanisms of Toxicity

While the precise molecular mechanisms of D6 toxicity are not fully elucidated, the observed effects in the liver and thyroid suggest the involvement of specific signaling pathways. The diagrams below illustrate plausible pathways based on the toxicological profile of D6 and known mechanisms of similar compounds.

Proposed Pathway for D6-Induced Liver Effects

The observed periportal lipidosis and increased liver weight suggest that D6 may interfere with hepatic lipid metabolism and xenobiotic response pathways.

References

- 1. www2.mst.dk [www2.mst.dk]

- 2. Exposure to this compound (D6) Affects the Antioxidant Response and Gene Expression of Procambarus clarkii [mdpi.com]

- 3. Putative mechanisms of environmental chemical-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thyroid Receptor Antagonism of Chemicals Extracted from Personal Silicone Wristbands within a Papillary Thyroid Cancer Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dodecamethylcyclohexasiloxane (D6): NMR and Mass Spectrometry Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Dodecamethylcyclohexasiloxane (D6). It includes detailed data presented in structured tables, experimental protocols for acquiring the data, and visualizations of the analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The high degree of symmetry in the D6 molecule, where all methyl groups and all silicon atoms are chemically equivalent, results in simple NMR spectra.

Data Summary

The following table summarizes the key NMR data for D6.

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Solvent |

| ¹H | ~0.078[1] | J(¹H, ²⁹Si) = 118[1] | CDCl₃ |

| ¹³C | ~1.0 | Not Reported | CDCl₃ |

| ²⁹Si | -21.9 | Not Applicable | Not Specified |

Note: The ¹³C chemical shift is an approximate value based on typical shifts for dimethylsiloxane units. The ²⁹Si chemical shift for the repeating dimethylsiloxy unit in cyclic siloxanes is generally observed in the range of -17 to -22 ppm.[2]

Experimental Protocol: NMR Spectroscopy

A generalized protocol for obtaining high-quality NMR spectra of D6 is outlined below.

1.2.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

1.2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Probe: A standard 5 mm broadband probe.

For ¹H NMR:

-

Experiment: Standard single-pulse experiment.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range appropriate for proton spectra (e.g., -2 to 12 ppm).

-

Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm) can be used for referencing.

For ¹³C NMR:

-

Experiment: Proton-decoupled single-pulse experiment.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 128 or more, depending on the concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range appropriate for carbon spectra (e.g., -10 to 220 ppm).

-

Referencing: The solvent peak (CDCl₃ at 77.16 ppm) is used for referencing.

For ²⁹Si NMR:

-

Experiment: Inverse-gated proton-decoupled single-pulse experiment to suppress the negative Nuclear Overhauser Effect (NOE).

-

Temperature: 298 K (25 °C).

-

Number of Scans: A significantly higher number of scans will be required due to the low natural abundance and low gyromagnetic ratio of ²⁹Si.

-

Relaxation Delay: A longer relaxation delay (e.g., 10-20 seconds) is recommended.

-

Spectral Width: A range appropriate for silicon spectra (e.g., -50 to 50 ppm).

-

Referencing: An external standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm, is typically used.

Mass Spectrometry (MS) Data

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the analysis of D6, providing information on its molecular weight and fragmentation pattern.

Data Summary: Electron Ionization (EI) Mass Spectrometry

The following table details the major fragments observed in the EI mass spectrum of this compound.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 73 | 100.0 | [Si(CH₃)₃]⁺ |

| 147 | 12.3 | [(CH₃)₂SiOSi(CH₃)₃]⁺ |

| 207 | 3.2 | [Si₃O₃(CH₃)₅]⁺ |

| 281 | Not Reported | [M - CH₃ - Si(CH₃)₄]⁺ |

| 325 | 8.2 | [M - Si(CH₃)₃ - O]⁺ |

| 341 | 27.3 | [M - Si(CH₃)₃]⁺ |

| 429 | 38.4 | [M - CH₃]⁺ |

| 444 | Not Observed | [M]⁺ (Molecular Ion) |

Data sourced from ChemicalBook, based on MS-IW-1797.[1]

The molecular ion at m/z 444 is typically not observed in the EI spectrum of D6. The base peak is at m/z 73, corresponding to the trimethylsilyl (B98337) cation. A prominent peak at m/z 429 represents the loss of a methyl group ([M-CH₃]⁺).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the GC-MS analysis of D6.

2.2.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane, ethyl acetate, or acetone). A concentration of 1-10 µg/mL is typically sufficient.

-

If analyzing D6 in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction) will be necessary to isolate the analyte.

2.2.2. GC-MS System and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

Gas Chromatography Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector Temperature: 250-280 °C.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230-250 °C.

-

Transfer Line Temperature: 280-300 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

Solvent Delay: A solvent delay should be set to prevent the solvent peak from entering the mass spectrometer.

Visualizations

The following diagrams illustrate the typical experimental workflows for the NMR and GC-MS analysis of this compound.

References

Understanding the Volatility of Dodecamethylcyclohexasiloxane (D6) in Experimental Settings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and experimental considerations surrounding the volatility of Dodecamethylcyclohexasiloxane (D6), a key ingredient in numerous pharmaceutical and cosmetic applications. Understanding its volatility is paramount for ensuring product stability, predicting formulation behavior, and conducting accurate safety and efficacy studies.

Physicochemical Properties and Volatility Profile of D6

This compound (D6) is a cyclic volatile methylsiloxane (cVMS) characterized by its low viscosity, high vapor pressure, and rapid evaporation rate.[1][2] These properties are a direct consequence of its molecular structure and the relatively weak intermolecular forces.[3][4] The key physicochemical properties of D6 that dictate its volatility are summarized in the table below.

| Property | Value | Unit |

| Molecular Weight | 444.92 | g/mol |

| Boiling Point | 245 | °C |

| Vapor Pressure | 0.0169 @ 25°C | mm Hg |

| 0.05 @ 64.85°C | kPa | |

| 0.10 @ 74.85°C | kPa | |

| 0.18 @ 84.85°C | kPa | |

| 0.32 @ 94.85°C | kPa | |

| 0.56 @ 104.85°C | kPa | |

| 0.96 @ 114.85°C | kPa | |

| 1.59 @ 124.85°C | kPa | |

| Heat of Vaporization | 56.1 - 62.6 | kJ/mol |

Data sourced from PubChem CID 10911 and Cheméo.[5]

The relationship between these fundamental properties and the overall volatility of D6 is illustrated in the following diagram.

Experimental Protocols for Volatility Assessment

Accurate determination of the volatility of D6 is crucial for research and development. Standardized methods are employed to measure key parameters like vapor pressure, evaporation rate, and thermal stability.

Vapor Pressure Measurement (OECD Guideline 104)

The vapor pressure of a substance is a fundamental measure of its tendency to evaporate. The Organization for Economic Co-operation and Development (OECD) Guideline 104 outlines several methods for its determination. For a substance with the properties of D6, the dynamic (Cottrell's method) or static method are suitable.

Methodology (Static Method):

-

Apparatus: A constant-temperature bath, a sample container connected to a pressure-measuring device (manometer), and a vacuum pump.

-

Procedure:

-

A small amount of the D6 sample is placed in the container.

-

The sample is thoroughly degassed to remove any dissolved air.

-

The container is brought to the desired temperature in the constant-temperature bath.

-

The system is allowed to reach equilibrium, at which point the pressure of the vapor in equilibrium with the liquid is measured.

-

This process is repeated at several temperatures to establish the vapor pressure curve.

-

Evaporation Rate Determination (ASTM D3539)

This standard test method provides a procedure for determining the rate of evaporation of volatile liquids.[3][6][7][8][9]

Methodology:

-

Apparatus: A thin-film evaporometer, which includes a sensitive balance, a sample dish, and a controlled-environment chamber with regulated air or nitrogen flow and temperature.

-

Procedure:

-

A specified volume of D6 is dispensed onto a filter paper disc in the sample dish.

-

The dish is immediately placed on the balance within the evaporometer.

-

A controlled stream of dry air or nitrogen is passed over the sample at a constant temperature (typically 25°C).

-

The mass of the sample is recorded at regular intervals until the liquid has completely evaporated.

-

The evaporation rate is determined from the mass loss over time.

-

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.[10][11] For a volatile substance like D6, TGA can provide information on its evaporation profile.

Methodology:

-

Apparatus: A thermogravimetric analyzer consisting of a high-precision balance, a furnace, a sample pan, and a system for controlling the atmosphere (e.g., nitrogen or air).

-

Procedure:

-

A small, accurately weighed sample of D6 is placed in the sample pan.

-

The furnace is heated at a controlled rate (e.g., 10°C/min) over a defined temperature range.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve shows the temperature at which weight loss, corresponding to evaporation, occurs.

-

The following diagram illustrates a general workflow for assessing the volatility of a chemical substance like D6.

Data Presentation

The quantitative data gathered from the aforementioned experimental protocols are crucial for a comprehensive understanding of D6's volatility.

Vapor Pressure Data

The following table presents the vapor pressure of this compound at various temperatures. This data is essential for predicting its behavior under different processing and storage conditions.

| Temperature (°C) | Vapor Pressure (kPa) |

| 64.85 | 0.05 |

| 74.85 | 0.10 |

| 84.85 | 0.18 |

| 94.85 | 0.32 |

| 104.85 | 0.56 |

| 114.85 | 0.96 |

| 124.85 | 1.59 |

Data sourced from Cheméo.

Thermogravimetric Analysis (TGA) Data

Conclusion

The volatility of this compound is a critical parameter that influences its application in various scientific and industrial fields. A thorough understanding of its physicochemical properties, coupled with standardized experimental evaluation of its vapor pressure, evaporation rate, and thermal stability, is essential for formulation development, quality control, and safety assessment. The methodologies and data presented in this guide provide a foundational framework for researchers and professionals working with this versatile compound.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. Volatility (chemistry) - Wikipedia [en.wikipedia.org]

- 4. Volatility of a Liquid – The Alcohol Pharmacology Education Partnership [sites.duke.edu]

- 5. This compound | C12H36O6Si6 | CID 10911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. venefoil.com [venefoil.com]

- 8. researchgate.net [researchgate.net]

- 9. sciencenotes.org [sciencenotes.org]

- 10. researchgate.net [researchgate.net]

- 11. Siloxane D6 (cyclohexasiloxane, dodecamethyl-) - information sheet - Canada.ca [canada.ca]

Solubility of Dodecamethylcyclohexasiloxane (D6) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecamethylcyclohexasiloxane (D6), a cyclic volatile methylsiloxane (cVMS), is a compound of significant interest across various industries, including cosmetics, personal care products, and as a precursor in silicone polymer synthesis.[1][2] Its physicochemical properties, particularly its solubility in organic solvents, are crucial for formulation development, environmental fate assessment, and in designing chemical processes. This technical guide provides an in-depth overview of the available information on the solubility of D6 in common organic solvents, outlines a detailed experimental protocol for its determination, and presents a visual workflow to aid in experimental design.

Quantitative Solubility Data

A comprehensive review of publicly available scientific literature, chemical databases, and technical datasheets reveals a notable scarcity of specific quantitative data on the solubility of this compound in common organic solvents. While qualitative descriptions are available for some solvents, precise numerical values (e.g., in g/100 mL or mol/L) at specified temperatures are not consistently reported.

The following table summarizes the available qualitative solubility information for D6. It is important to note that terms like "sparingly soluble" and "slightly soluble" are not standardized and can vary in their interpretation.

| Organic Solvent | CAS Number | Solubility of this compound (D6) | Temperature (°C) | Pressure (atm) |

| Chloroform | 67-66-3 | Sparingly Soluble | Not Specified | Not Specified |

| Ethyl Acetate | 141-78-6 | Slightly Soluble | Not Specified | Not Specified |

| Methanol (B129727) | 67-56-1 | Soluble (Commercially available as a solution)[3][4] | Not Specified | Not Specified |

| Acetone | 67-64-1 | Used as an extraction solvent for D6 from silicone products[5] | Not Specified | Not Specified |

| Toluene | 108-88-3 | Siloxane polymers show excellent solubility[6] | 25 | Not Specified |

| Hexane (B92381) | 110-54-3 | Used in the extraction of siloxanes[7] | Not Specified | Not Specified |

Note: The information for acetone, toluene, and hexane suggests that D6 is likely soluble in these solvents to a significant degree, as they are used in extraction and synthesis processes involving siloxanes. However, the exact solubility limits are not provided in the reviewed literature.

Experimental Protocol for Determining the Solubility of this compound (D6) in Organic Solvents

Given the lack of readily available quantitative data, this section provides a detailed, generalized experimental protocol for determining the solubility of D6 in various organic solvents. This protocol is based on the principles of the isothermal shake-flask method, a widely accepted technique for solubility determination.

1. Materials and Equipment

-

Solute: this compound (D6), purity ≥ 98%

-

Solvents: A range of common organic solvents of analytical grade (e.g., acetone, ethanol, isopropanol, toluene, hexane, ethyl acetate, chloroform).

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker bath or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Glass vials or flasks with airtight screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) for concentration analysis.

-

Vortex mixer

-

2. Procedure

2.1. Preparation of Saturated Solutions

-

Add an excess amount of D6 to a series of vials, each containing a known volume (e.g., 10 mL) of the selected organic solvent. The excess of D6 is crucial to ensure that a saturated solution is formed. A visual confirmation of a separate, undissolved phase of D6 should be present at the bottom of the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period to ensure that equilibrium is reached. A minimum of 24 to 48 hours is recommended, with continuous agitation. Preliminary studies may be necessary to determine the optimal equilibration time.

2.2. Sample Collection and Preparation

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved D6 to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid disturbing the sedimented D6, the syringe needle should be inserted into the upper portion of the liquid.

-

Immediately filter the withdrawn aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended micro-droplets of undissolved D6.

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

2.3. Analytical Determination

-

Prepare a series of calibration standards of D6 in each organic solvent of interest.

-

Analyze the diluted samples and the calibration standards using a validated GC-FID or GC-MS method. The analytical method should be optimized for the separation and quantification of D6 in the specific solvent matrix.

-

From the calibration curve, determine the concentration of D6 in the diluted samples.

-

Calculate the original concentration of D6 in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, g/kg, or mol/L.

3. Data Reporting

The solubility of D6 should be reported as the mean of at least three replicate determinations for each solvent, along with the standard deviation. The temperature at which the solubility was determined must be clearly stated.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of D6 in organic solvents.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound in common organic solvents. While quantitative data is limited in the public domain, the provided experimental protocol offers a robust framework for researchers and scientists to determine these crucial parameters in their own laboratories. The generation of such data will be invaluable for the continued development and safe use of D6-containing formulations across various scientific and industrial applications.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Risk assessment of cyclohexasiloxane D6 in cosmetic products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound âD6â (unlabeled) 100 µg/mL in methanol - Cambridge Isotope Laboratories, ULM-9443-1.2 [isotope.com]

- 4. achemtek.com [achemtek.com]

- 5. silicones.eu [silicones.eu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Health and safety considerations for handling D6 in the lab

An In-Depth Technical Guide to the Health and Safety Considerations for Handling Dodecamethylcyclohexasiloxane (D6) in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound (D6), an organosilicon compound commonly used in personal care products, as an industrial solvent, and as a laboratory chemical. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Toxicological Profile

This compound (D6) is generally considered to have low acute toxicity. However, it possesses properties that indicate a potential hazard for human health upon repeated exposure.[1] Under the European Union's REACH regulation, D6 has been identified as a very persistent and very bioaccumulative (vPvB) substance.[2][3]

The primary health concerns are associated with repeated or prolonged exposure. The available toxicological data indicates that D6 is not genotoxic in either in vitro or in vivo assays.[1] There is currently no data available on its carcinogenicity.[1]

Key Toxicological Findings:

-

Acute Toxicity: D6 exhibits low acute toxicity following oral and dermal exposure, with a median lethal dose (LD50) in rats greater than 2000 mg/kg of body weight.[4]

-

Skin Irritation: It is not considered to be a skin irritant.[4]

-

Dermal Absorption: The chemical has a low potential for dermal absorption.[4]

-

Reproductive/Developmental Toxicity: A screening study in rats showed no evidence of reproductive or developmental toxicity at doses up to 1000 mg/kg bw/day, which was the No-Observed-Adverse-Effect Level (NOAEL).[1]

-

Repeated Dose Toxicity: The same study identified a Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal toxicity of 100 mg/kg bw/day, based on effects observed in the liver.[1]

Table 1: Summary of Toxicological Data for D6

| Endpoint | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg bw | [4] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg bw | [4] |

| Skin Irritation | Rabbit | Dermal | Not an irritant | [4] |

| Genotoxicity | In vitro / In vivo | N/A | Negative | [1] |

| Reproductive Toxicity (NOAEL) | Rat | Oral | 1000 mg/kg bw/day | [1] |

| Maternal Toxicity (LOAEL) | Rat | Oral | 100 mg/kg bw/day (liver effects) | [1] |

| Initial Threshold Screening Level (ITSL) | Human | Inhalation | 400 µg/m³ (annual average) | [5] |

Physical and Chemical Properties

D6 is a clear, odorless, and slightly volatile liquid.[1][2] Its physical and chemical characteristics are important for understanding its behavior in the laboratory and for planning appropriate safety measures.

Table 2: Physical and Chemical Properties of D6

| Property | Value | Reference |

| CAS Number | 540-97-6 | [4] |

| Molecular Formula | C12H36O6Si6 | [5] |

| Appearance | Clear, odorless liquid | [1] |

| Melting Point | -3 °C | [1] |

| Boiling Point | 245 °C @ 1013 hPa | [1] |

| Density | 0.98 g/cm³ @ 20 °C | |

| Vapor Pressure | 4.6 Pa @ 25 °C | [1] |

| Water Solubility | 0.00513 mg/L @ 23 °C | [1] |

| Log Kow (Octanol-Water Partition) | 8.82 | [1] |

Exposure Control and Risk Management

Effective risk management involves a multi-layered approach to minimize exposure. The hierarchy of controls is a framework that prioritizes safety interventions from most to least effective.[1][4]

Occupational Exposure Limits (OELs)

Formal occupational exposure limits, such as the OSHA Permissible Exposure Limit (PEL) or the ACGIH Threshold Limit Value (TLV), have not been established for D6.[5] However, an Initial Threshold Screening Level (ITSL) of 400 µg/m³ based on an annual averaging time has been noted, which can be used as a guideline for exposure control.[5]

Engineering Controls

Engineering controls are the preferred method for minimizing exposure as they involve physical changes to the workplace that do not rely on worker behavior.[4]

-

Ventilation: All work with D6 should be conducted in a well-ventilated area.[2] Use of a chemical fume hood or other local exhaust ventilation is strongly recommended, especially when heating the substance or when aerosols may be generated.

-

Containment: Use closed or contained systems whenever feasible to minimize the release of vapors.

Administrative Controls

These are work practices and procedures designed to reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving D6.

-

Training: Ensure all personnel are trained on the specific hazards of D6, the contents of its Safety Data Sheet (SDS), and the procedures for safe handling and emergency response.[6]

-

Access Control: Restrict access to areas where D6 is used and stored.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[7] The appropriate PPE should be selected based on a risk assessment of the specific laboratory procedure.

Table 3: Recommended Personal Protective Equipment for Handling D6

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields (conforming to EN166 or NIOSH standards). A face shield may be required for splash hazards. | Protects eyes from splashes and aerosols.[5] |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | Prevents direct skin contact. Dispose of contaminated gloves properly.[5] |

| Body | Laboratory coat. Impervious clothing may be required for larger quantities or significant splash risk. | Protects skin and personal clothing from contamination.[5] |

| Respiratory | Generally not required with adequate engineering controls. If ventilation is insufficient or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | Prevents inhalation of vapors or mists.[3] |

Safe Handling and Storage Procedures

-

Hygiene: Wash hands thoroughly with soap and water after handling D6 and before eating, drinking, or smoking.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent the generation of mists or aerosols.

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed, original containers. Keep away from heat, sparks, and open flames.

Emergency Procedures

-

Spills: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite), collect it into a sealed container, and dispose of it as hazardous waste. Ensure adequate ventilation. For large spills, evacuate the area and contact the institution's environmental health and safety department.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Key Experimental Protocols: OECD TG 422

The toxicological profile of D6, particularly its reproductive and developmental effects, was assessed using the OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test .[9] This study provides foundational data for the risk assessment of the substance.

Methodology Overview

This screening-level test is designed to provide information on the potential effects of a substance on reproductive performance and to serve as a repeated-dose toxicity study.[9][10]

-

Test System: The study is typically conducted using rats (e.g., Wistar or Sprague-Dawley strains).[8] Groups usually consist of at least 10 males and 10 females.[8]

-

Dose Administration: The test substance is administered orally via gavage daily.[8] At least three dose levels and a control group are used.[9]

-

Dosing Period:

-

Mating: A 1:1 mating ratio is typically used.[8]

-

Endpoints Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, estrous cycle monitoring, mating and fertility indices, and gross necropsy with organ weights and histopathology.[9]

-

Offspring: Viability, clinical signs, sex ratio, body weights, anogenital distance, and male nipple retention.[9]

-

Waste Disposal

Dispose of D6 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be handled as hazardous chemical waste and entrusted to a licensed disposal company. Do not empty into drains or release to the environment.[5][8]

Conclusion

While this compound (D6) has low acute toxicity, its potential for liver effects upon repeated exposure and its classification as a vPvB substance necessitate careful handling in the laboratory. By implementing a combination of engineering controls, robust administrative procedures, and appropriate personal protective equipment, researchers can effectively manage the risks associated with its use. A thorough understanding of its toxicological profile and adherence to the safety protocols outlined in this guide are essential for protecting personnel and the environment.

References

- 1. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]

- 2. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]

- 3. sigerom.ro [sigerom.ro]

- 4. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 7. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Dodecamethylcyclohexasiloxane (CAS RN 540-97-6): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecamethylcyclohexasiloxane (D6), a cyclic volatile methylsiloxane (cVMS), is a compound with the chemical formula C₁₂H₃₆O₆Si₆. It is primarily utilized as an intermediate in the production of silicone polymers and finds extensive use in a variety of industrial and consumer products, including personal care items, where it functions as an emollient, hair conditioning agent, and solvent.[1][2][3] Its physical and chemical properties, such as low viscosity and high thermal stability, make it a versatile ingredient.[2] This technical guide provides an in-depth overview of the research applications of D6, with a focus on its toxicological profile, environmental fate, and the analytical methodologies used for its detection.

Toxicological Profile

The toxicological effects of this compound have been evaluated in a number of studies, primarily in rodent models. These investigations have assessed its acute, sub-chronic, developmental, and genotoxic potential.

Acute and Sub-chronic Toxicity

In acute oral and dermal toxicity studies in rats, D6 exhibited low toxicity, with a Lethal Dose (LD50) greater than 2000 mg/kg body weight.[4] A 28-day repeated dose oral toxicity study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 1500 mg/kg bw/day.[4] However, a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) identified a Lowest-Observed-Adverse-Effect-Level (LOAEL) for maternal toxicity at 100 mg/kg bw/day, based on effects observed in the liver.[4]

Developmental and Reproductive Toxicity

Developmental toxicity studies (OECD TG 414) in rats showed no signs of developmental toxicity, with a NOAEL for reproductive and developmental toxicity determined to be 1000 mg/kg bw/day.[5]

Genotoxicity

D6 was found to be non-genotoxic in an in vivo micronucleus assay (OECD TG 474) in mice, where no statistically significant increase in micronucleated polychromatic erythrocytes was observed.

| Toxicological Study | Species | Route of Administration | Key Findings | Reference |

| Acute Oral & Dermal Toxicity | Rat | Oral, Dermal | LD50 > 2000 mg/kg bw | [4] |

| Repeated Dose Oral Toxicity (28-day) | Rat | Oral | NOAEL = 1500 mg/kg bw/day | [4] |

| Combined Repeated Dose & Repro/Devo Toxicity (OECD TG 422) | Rat | Oral | Maternal Toxicity LOAEL = 100 mg/kg bw/day | [4] |

| Developmental Toxicity (OECD TG 414) | Rat | Oral | NOAEL = 1000 mg/kg bw/day | [5] |

| In vivo Micronucleus Assay (OECD TG 474) | Mouse | Intraperitoneal | Negative for genotoxicity |

Ecotoxicological Effects and Environmental Fate

The environmental presence and ecological impact of D6 have been a subject of research due to its widespread use.

Oxidative Stress in Aquatic Organisms

Studies in the crayfish (Procambarus clarkii) have demonstrated that exposure to D6 can induce oxidative stress. This is evidenced by alterations in the activity of key antioxidant enzymes. At lower concentrations, an increase in superoxide (B77818) dismutase (SOD) activity was observed, while higher concentrations led to increased catalase (CAT) and peroxidase (POD) activities.[6][7] This response is accompanied by an increase in malondialdehyde (MDA), a marker of lipid peroxidation.[7]

| Enzyme/Marker | Organism | Tissue | Effect of D6 Exposure | Reference |

| Superoxide Dismutase (SOD) | Procambarus clarkii | Muscle, Gill, Carapace | Increased at low concentrations, decreased at high concentrations | [6][7] |

| Catalase (CAT) | Procambarus clarkii | Muscle, Gill, Carapace | Increased at high concentrations | [6][7] |

| Peroxidase (POD) | Procambarus clarkii | Muscle, Gill, Carapace | Increased at high concentrations | [6][7] |

| Malondialdehyde (MDA) | Procambarus clarkii | Muscle | Increased | [7] |

Environmental Persistence and Bioaccumulation

D6 is considered to be persistent in the environment.[8] However, its potential for bioaccumulation is a complex issue. While it has a high octanol-water partition coefficient (log Kow), studies have shown that its bioavailability may be lower than that of similar cyclic siloxanes like D4 and D5.[8]

Experimental Protocols

OECD Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test[5][9][10][11]

-

Test System: Wistar rats.

-

Administration: Daily oral gavage. In a key study, D6 was administered in corn oil at doses of 0, 100, 330, and 1000 mg/kg bw/day.[4]

-

Dosing Period: Males are dosed for a minimum of 28 days, and females are dosed for 14 days prior to mating, through gestation, and until day 13 of lactation.[4][9]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Endpoints:

-

Systemic Toxicity: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology of major organs.

-